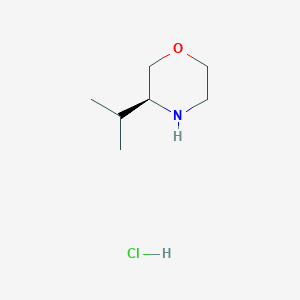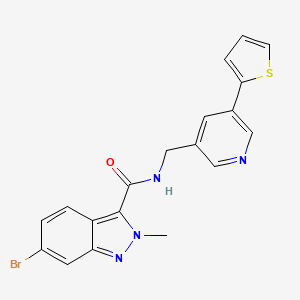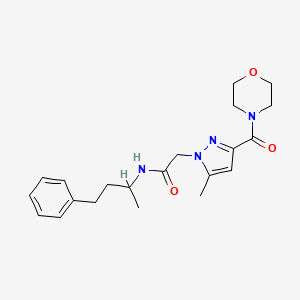![molecular formula C24H23NO5 B2363309 4-[[6-(3,4-二氢-1H-异喹啉-2-基甲基)-4-氧代吡喃-3-基]氧甲基]苯甲酸甲酯 CAS No. 898439-66-2](/img/structure/B2363309.png)
4-[[6-(3,4-二氢-1H-异喹啉-2-基甲基)-4-氧代吡喃-3-基]氧甲基]苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is a complex organic compound with interesting structural features and a variety of potential applications. It combines elements from benzoates, pyrones, and isoquinoline moieties, making it a valuable candidate for research in multiple scientific disciplines.
科学研究应用
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate is utilized in several scientific fields:
Chemistry: : As an intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: : Potential use in the development of therapeutic agents targeting specific diseases, particularly those involving inflammatory pathways.
Industry: : Used in material science for the development of advanced polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate typically involves a multi-step reaction sequence. Starting from commercially available precursors, the isoquinoline nucleus is formed through cyclization reactions. The key pyrone ring can be constructed via aldol condensation followed by an oxidation step. Finally, the benzoate ester is introduced through esterification reactions, typically using an acid catalyst under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve high-throughput reactors and automated synthesis pathways. Optimized reaction conditions such as temperature, pressure, and catalysts are meticulously controlled to maximize yield and purity. The implementation of continuous flow chemistry techniques may enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: : Reduction reactions using hydrogen gas in the presence of palladium on carbon (Pd/C) can result in the saturation of double bonds within the molecule.
Substitution: : Nucleophilic substitution reactions can occur at positions susceptible to attack by nucleophiles, typically involving halogenated intermediates.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, in acidic or basic media.
Reduction: : Hydrogen gas with Pd/C, lithium aluminum hydride.
Substitution: : Alkyl halides, nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products of these reactions include various derivatives of the original compound, such as hydroxylated, alkylated, or reduced forms, depending on the specific reaction conditions and reagents used.
作用机制
The mechanism by which this compound exerts its effects often involves interactions at the molecular level, such as binding to enzyme active sites or receptors. Its isoquinoline moiety may interact with neurotransmitter receptors or ion channels, while the pyrone ring could be involved in antioxidant activities. The benzoate portion might facilitate lipid solubility and membrane permeability, enhancing the compound's efficacy in biological systems.
相似化合物的比较
Compared to other similar compounds, such as methyl 4-[[6-(2,3-dihydro-1H-isoquinolin-1-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate and methyl 4-[[6-(4,5-dihydro-1H-isoquinolin-3-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate, this particular compound stands out due to its unique structural features and broader range of reactivity. Each similar compound might share core functionalities but differs in their specific biological activities and chemical properties, underscoring the importance of structural variations in their respective applications.
属性
IUPAC Name |
methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-28-24(27)19-8-6-17(7-9-19)15-30-23-16-29-21(12-22(23)26)14-25-11-10-18-4-2-3-5-20(18)13-25/h2-9,12,16H,10-11,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXQHALPXLSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)


![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)
![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)
![4-methoxy-2,5-dimethyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2363240.png)
![4-[(4-methoxyphenyl)sulfanyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide](/img/structure/B2363242.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2363245.png)
![N-(3-cyanophenyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2363247.png)
![(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-3-(propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2363249.png)
